

BAY-885 for In Vitro Kinase Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	BAY885	
Cat. No.:	B2732229	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of BAY-885 in in vitro kinase assays, focusing on its role as a potent and selective inhibitor of Extracellular signal-Regulated Kinase 5 (ERK5). This document outlines the core mechanism of action, presents quantitative data, details experimental protocols, and visualizes the relevant biological pathways and workflows.

Introduction to BAY-885

BAY-885 is a synthetic organic compound that has been identified as a highly potent and selective inhibitor of ERK5 (also known as MAPK7), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] The MEK5/ERK5 signaling axis is implicated in various cellular processes, including proliferation, differentiation, and survival, and its dysregulation is associated with several cancers.[2][3][4] BAY-885 serves as a critical tool compound for elucidating the specific functions of ERK5 kinase activity in both physiological and pathological contexts.

Mechanism of Action

BAY-885 functions as an ATP-competitive inhibitor, binding to the kinase domain of ERK5. This binding prevents the phosphorylation of downstream substrates by ERK5, thereby modulating its signaling cascade. The MEK5/ERK5 pathway is a distinct three-tiered cascade, typically initiated by upstream signals such as growth factors or cellular stress, leading to the activation



of MEK5 by MEKK2 or MEKK3. MEK5, in turn, phosphorylates and activates ERK5.[5] Activated ERK5 can then translocate to the nucleus to phosphorylate a variety of transcription factors and other protein targets.

Quantitative Data for BAY-885

The inhibitory activity of BAY-885 has been characterized in both enzymatic and cell-based assays. The following tables summarize the key quantitative data.

Assay Type	Target	Parameter	Value	Reference
Enzymatic Assay	ERK5	IC50	40 nM	[6]
Cell-Based Reporter Assay (SN12C-MEF2- luc)	MEF2 Transcriptional Activity	IC50	115 nM	[6]
Cell Viability Assay (MCF-7 breast cancer cells)	Cell Viability	IC50	3.84 μΜ	[2]
Cell Viability Assay (MDA-MB- 231 breast cancer cells)	Cell Viability	IC50	30.91 μΜ	[2]
Cell Viability Assay (MCF10A normal mammary cells)	Cell Viability	IC50	> 100 μM	[2]

Table 1: In Vitro and Cell-Based Activity of BAY-885

To assess the selectivity of BAY-885, it was screened against a large panel of kinases. The results demonstrate a high degree of selectivity for ERK5.



Screening Panel	Number of Kinases	BAY-885 Concentration	Observations	Reference
Eurofins Kinase Panel	357	1 μΜ	Not specified in detail, but described as "highly selective"	[6]

Table 2: Kinase Selectivity Profile of BAY-885

Experimental Protocols

This section provides detailed methodologies for key experiments involving BAY-885.

In Vitro ERK5 Kinase Assay (Radiometric)

This protocol is a representative method for determining the in vitro inhibitory activity of BAY-885 against ERK5 using a radiometric assay format.

Materials:

- Recombinant active ERK5 enzyme
- Myelin Basic Protein (MBP) as a substrate
- Kinase Assay Buffer: 25 mM MOPS (pH 7.2), 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT (add fresh)
- BAY-885 (dissolved in DMSO)
- [y-33P]ATP
- 10 mM ATP stock solution
- P81 phosphocellulose paper
- 1% phosphoric acid solution



· Scintillation counter

Procedure:

- Prepare a dilution series of BAY-885 in Kinase Assay Buffer.
- In a reaction tube, combine the Kinase Assay Buffer, the desired concentration of BAY-885 (or DMSO for control), and recombinant active ERK5 enzyme.
- Add the substrate, Myelin Basic Protein (MBP), to the reaction mixture.
- Initiate the kinase reaction by adding [y-33P]ATP.
- Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).
- Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
- Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated [y-33P]ATP.
- Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of inhibition for each concentration of BAY-885 relative to the DMSO control and determine the IC50 value.

Cell Viability Assay (CCK-8)

This protocol describes how to assess the effect of BAY-885 on the viability of cancer cell lines.

Materials:

- Breast cancer cell lines (e.g., MCF-7, MDA-MB-231) and a normal cell line (e.g., MCF10A)
- Appropriate cell culture medium and supplements
- BAY-885 (dissolved in DMSO)



- · 96-well plates
- Cell Counting Kit-8 (CCK-8) solution
- Microplate reader

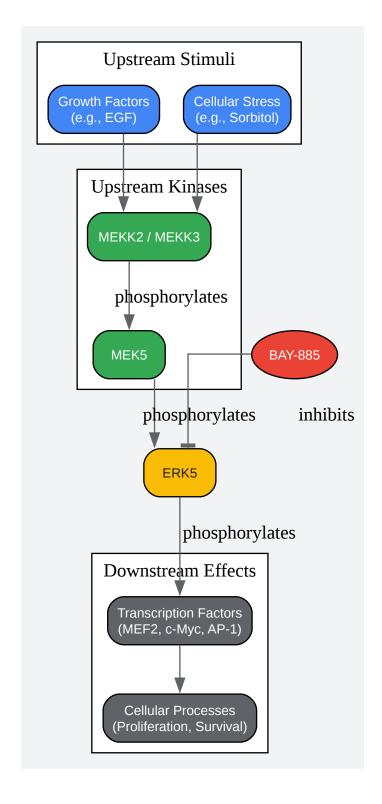
Procedure:

- Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
- Treat the cells with various concentrations of BAY-885 (and a DMSO control) for the desired duration (e.g., 24 hours).
- Add CCK-8 solution to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate the cell viability as a percentage of the DMSO-treated control cells and determine the IC50 value.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the MEK5/ERK5 signaling pathway and a typical experimental workflow for an in vitro kinase assay.

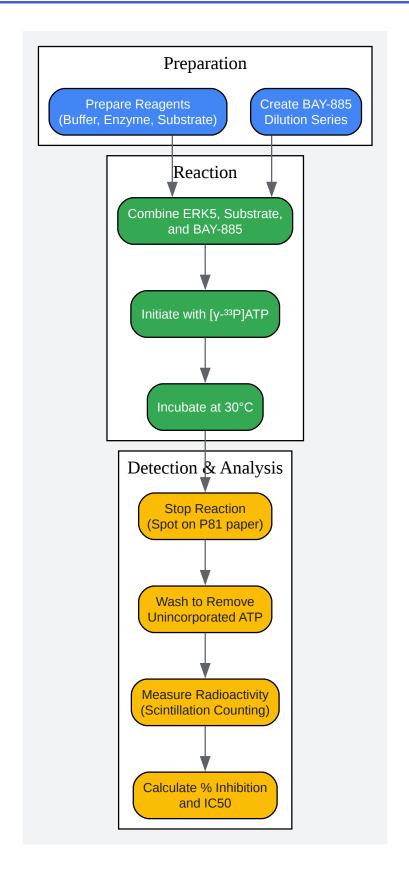




Click to download full resolution via product page

Caption: The MEK5/ERK5 signaling cascade and the inhibitory action of BAY-885.





Click to download full resolution via product page

Caption: A generalized workflow for an in vitro radiometric kinase assay with BAY-885.



Conclusion

BAY-885 is a valuable research tool for investigating the role of ERK5 in cellular signaling. Its high potency and selectivity, as demonstrated by the quantitative data, make it suitable for specifically probing ERK5 kinase activity in a variety of in vitro and cell-based experimental settings. The protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Canonical and Kinase Activity-Independent Mechanisms for Extracellular Signal-Regulated Kinase 5 (ERK5) Nuclear Translocation Require Dissociation of Hsp90 from the ERK5-Cdc37 Complex PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 4. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity assays for extracellular signal-regulated kinase 5 PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Erk5 Antibody | Cell Signaling Technology [cellsignal.com]
- To cite this document: BenchChem. [BAY-885 for In Vitro Kinase Assays: A Technical Guide].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2732229#bay885-for-in-vitro-kinase-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com